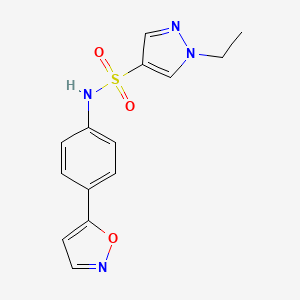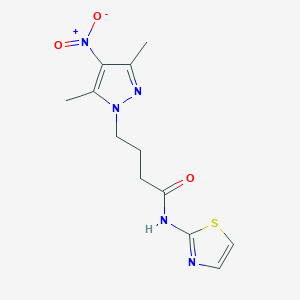
1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIPA, and it has been found to have a wide range of potential uses in various fields of research. In
Applications De Recherche Scientifique
EIPA has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that EIPA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy. EIPA has also been found to have potential applications in the treatment of cardiovascular diseases, as it can inhibit the activity of certain ion channels that are involved in regulating blood pressure.
Mécanisme D'action
The mechanism of action of EIPA is complex and not fully understood. However, it is known that EIPA can inhibit the activity of certain ion channels, particularly the Na+/H+ exchanger. This inhibition can lead to changes in intracellular pH and ion concentrations, which can affect various cellular processes.
Biochemical and Physiological Effects
EIPA has been found to have a wide range of biochemical and physiological effects. In addition to its potential applications in cancer and cardiovascular disease treatment, EIPA has also been found to have potential applications in the treatment of inflammatory diseases, such as arthritis. Studies have shown that EIPA can inhibit the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EIPA is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. EIPA is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of EIPA is its relatively complex mechanism of action, which makes it difficult to study in certain experimental systems.
Orientations Futures
There are many potential future directions for research on EIPA. One area of research that is particularly promising is the development of new cancer treatments based on EIPA. Researchers are also exploring the potential applications of EIPA in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of EIPA, which could lead to a better understanding of its potential applications in various fields of research.
Conclusion
In conclusion, 1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-4-sulfonamide, or EIPA, is a chemical compound that has shown great potential for use in scientific research. Its relatively simple synthesis method, wide range of potential applications, and complex mechanism of action make it an exciting area of research for scientists in various fields. With ongoing research into the potential applications of EIPA, it is likely that this compound will continue to be an important area of research for years to come.
Propriétés
IUPAC Name |
1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-18-10-13(9-15-18)22(19,20)17-12-5-3-11(4-6-12)14-7-8-16-21-14/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKVVNEBIGIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-sulfonamide, 1-ethyl-N-[4-(5-isoxazolyl)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-piperidin-1-yl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-amine](/img/structure/B3748086.png)

![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B3748110.png)






![9,10-dimethoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B3748143.png)
![4-chloro-1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3748150.png)

![methyl 6-[(diethylamino)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B3748183.png)